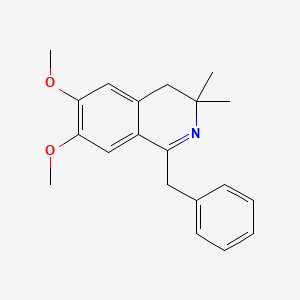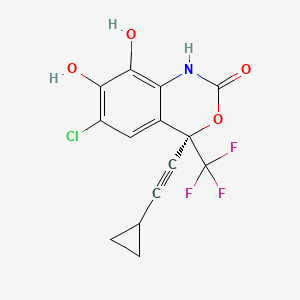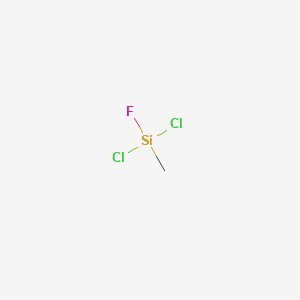![molecular formula C17H19F6N2O2PS B13424590 2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate CAS No. 38686-70-3](/img/structure/B13424590.png)
2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate is a chemical compound with the molecular formula C17H19F6N2O2PS. It is known for its unique structure, which includes a diazonium group, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a low-temperature environment to stabilize the diazonium salt .
Industrial Production Methods
The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like phenols and amines for substitution reactions, and reducing agents like sodium sulfite for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the diazonium salt .
Major Products Formed
The major products formed from these reactions include substituted benzenes, azo compounds, and amines, depending on the type of reaction and the reagents used .
Scientific Research Applications
2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving diazonium compounds.
Industry: Used in the production of dyes and pigments through azo coupling reactions.
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate involves the formation of reactive intermediates through the diazonium group. These intermediates can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diethoxy-4-[(4-methylphenyl)thio]benzenediazonium hexafluorophosphate
- 2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]benzenediazonium hexafluorophosphate
Uniqueness
What sets 2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate apart from similar compounds is its specific substitution pattern and the presence of the p-tolylthio group. This unique structure allows it to participate in specific reactions that other similar compounds may not be able to undergo .
Properties
CAS No. |
38686-70-3 |
|---|---|
Molecular Formula |
C17H19F6N2O2PS |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C17H19N2O2S.F6P/c1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;1-7(2,3,4,5)6/h6-11H,4-5H2,1-3H3;/q+1;-1 |
InChI Key |
LGTSHOIRCZPMIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)

![[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate](/img/structure/B13424524.png)

![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)


![(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13424541.png)





